molecular formula C16H18N2O3 B4433818 N-[1-(2,5-dimethoxyphenyl)ethyl]nicotinamide

N-[1-(2,5-dimethoxyphenyl)ethyl]nicotinamide

Cat. No. B4433818
M. Wt: 286.33 g/mol
InChI Key: ATFQTXZQPPKBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,5-dimethoxyphenyl)ethyl]nicotinamide, commonly known as DMPEA-NI, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPEA-NI is a derivative of the naturally occurring compound, nicotinamide, and has been synthesized through various methods. In

Mechanism of Action

The exact mechanism of action of DMPEA-NI is not fully understood. However, it is believed to act on multiple targets in the brain, including the cholinergic, serotonergic, and dopaminergic systems. DMPEA-NI has been shown to increase acetylcholine levels in the brain, which may contribute to its neuroprotective effects. DMPEA-NI has also been shown to increase serotonin and dopamine levels in the brain, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
DMPEA-NI has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. DMPEA-NI has also been shown to decrease oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

DMPEA-NI has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal models. DMPEA-NI has also been shown to have good bioavailability and can cross the blood-brain barrier. However, one limitation of DMPEA-NI is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of DMPEA-NI. One area of research could focus on its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Another area of research could focus on understanding its mechanism of action and identifying its molecular targets in the brain. Additionally, further studies could explore the potential side effects and long-term safety of DMPEA-NI.

Scientific Research Applications

DMPEA-NI has been studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Research has shown that DMPEA-NI has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. DMPEA-NI has also been shown to have antidepressant effects in animal models of depression.

properties

IUPAC Name

N-[1-(2,5-dimethoxyphenyl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11(18-16(19)12-5-4-8-17-10-12)14-9-13(20-2)6-7-15(14)21-3/h4-11H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFQTXZQPPKBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2,5-dimethoxyphenyl)ethyl]nicotinamide
Reactant of Route 2
Reactant of Route 2
N-[1-(2,5-dimethoxyphenyl)ethyl]nicotinamide
Reactant of Route 3
Reactant of Route 3
N-[1-(2,5-dimethoxyphenyl)ethyl]nicotinamide
Reactant of Route 4
Reactant of Route 4
N-[1-(2,5-dimethoxyphenyl)ethyl]nicotinamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[1-(2,5-dimethoxyphenyl)ethyl]nicotinamide
Reactant of Route 6
Reactant of Route 6
N-[1-(2,5-dimethoxyphenyl)ethyl]nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.